molecular formula C17H21Cl2NO B13769916 2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride CAS No. 63917-88-4

2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride

Cat. No.: B13769916
CAS No.: 63917-88-4
M. Wt: 326.3 g/mol
InChI Key: QBYBMXVKAQVJHV-UHFFFAOYSA-N
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Description

2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride is a chemical compound with a complex structure that includes a chlorinated diphenylmethoxy group and a dimethylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride typically involves the reaction of m-chlorodiphenylmethanol with N,N-dimethylethylamine in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The chlorinated group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated diphenylmethoxy oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride
  • 2-(o-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride
  • 2-(m-Bromodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride

Uniqueness

2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride is unique due to its specific chlorination pattern and the presence of the dimethylethylamine group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

CAS No.

63917-88-4

Molecular Formula

C17H21Cl2NO

Molecular Weight

326.3 g/mol

IUPAC Name

2-[(3-chlorophenyl)-phenylmethoxy]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C17H20ClNO.ClH/c1-19(2)11-12-20-17(14-7-4-3-5-8-14)15-9-6-10-16(18)13-15;/h3-10,13,17H,11-12H2,1-2H3;1H

InChI Key

QBYBMXVKAQVJHV-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC(=CC=C2)Cl.[Cl-]

Origin of Product

United States

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